Bufuralol-d9 Hydrochloride

Beschreibung

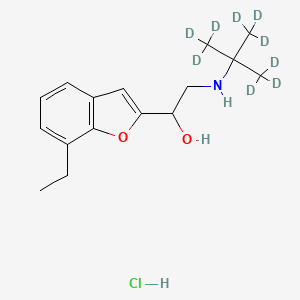

Bufuralol-d9 Hydrochloride is a deuterium-labeled analog of Bufuralol, a non-selective β-adrenergic receptor blocker used in pharmacological and metabolic studies. The deuterated form replaces nine hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based assays to improve analytical precision .

Eigenschaften

IUPAC Name |

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661831 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-51-2 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Isotopic Labeling Techniques

Deuterium integration into bufuralol’s structure focuses on the tert-butyl group, a region critical for metabolic stability. The synthesis begins with the precursor molecule, bufuralol, which undergoes hydrogen-deuterium exchange (HDE) under controlled conditions. Catalytic deuteration using platinum or palladium catalysts in deuterated solvents (e.g., D₂O or deuterated ethanol) facilitates selective replacement of hydrogen atoms.

Key Reaction Parameters:

-

Temperature : 50–80°C to optimize reaction kinetics without degrading the compound.

-

Pressure : Atmospheric or slightly elevated pressures to enhance deuterium gas solubility.

-

Catalyst Load : 5–10% w/w of palladium on carbon (Pd/C) to ensure complete deuteration.

Post-deuteration, the intermediate is treated with hydrochloric acid to form the hydrochloride salt, yielding bufuralol-d9 hydrochloride.

Industrial-Scale Production Workflow

Large-Scale Deuteration

Industrial synthesis scales the laboratory process using continuous-flow reactors to maintain consistent deuterium incorporation. Key steps include:

-

Precursor Preparation : High-purity bufuralol is dissolved in deuterated ethanol.

-

Catalytic Exchange : The solution undergoes continuous-flow deuteration with Pd/C catalysts, ensuring >99% isotopic purity.

-

Acidification : The deuterated product is treated with concentrated HCl to precipitate the hydrochloride salt.

-

Crystallization : Recrystallization in deuterated ethanol removes residual impurities.

Quality Assurance Metrics:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic Purity | ≥99.0% | LC-MS with isotopic tracing |

| Chemical Purity | ≥99.5% | HPLC-UV at 254 nm |

| Residual Solvents | <0.1% (v/v) | GC-FID |

Formulation and Stability Considerations

Stock Solution Preparation

This compound requires precise solubilization for analytical applications. Standard protocols recommend:

Example Preparation Table:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 3.26 | 0.33 |

| 5 | 16.29 | 1.63 |

| 10 | 32.58 | 3.26 |

Analytical Validation of Synthetic Batches

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms chemical purity, while LC-MS quantifies deuterium incorporation. Representative chromatograms exhibit a single peak with a retention time of 8.2 minutes, correlating with the reference standard.

Spectroscopic Characterization

-

NMR (¹H and ¹³C) : Absence of proton signals in deuterated regions (e.g., tert-butyl group) confirms complete deuteration.

-

FT-IR : Peaks at 2989 cm⁻¹ (C-H stretch) and 1680 cm⁻¹ (C=O) align with the parent compound’s structure.

Challenges and Optimization

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bufuralol-d9 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Bufuralol kann oxidiert werden, um Hydroxybufuralol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Bufuralol in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der tert-Butylgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Hydroxybufuralol-Derivate.

Reduktion: Alkohol-Derivate von Bufuralol.

Substitution: Verschiedene substituierte Bufuralol-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action

Bufuralol-d9 Hydrochloride functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline. This action leads to decreased heart rate and blood pressure, making it relevant for cardiovascular research.

Quantification Techniques

Researchers utilize this compound as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of Bufuralol concentrations in biological samples, facilitating pharmacokinetic studies.

Drug Metabolism Studies

This compound is instrumental in studying drug metabolism and interactions. The presence of deuterium atoms allows for enhanced sensitivity in mass spectrometry analyses, enabling researchers to track metabolic pathways without altering the biological activity of the drug itself.

Table 1: Comparison of Beta-Blockers

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bufuralol | Non-selective beta-blocker | Partial agonist activity |

| Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |

| Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |

| Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |

| Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |

Research Findings

Studies indicate that Bufuralol can influence various metabolic pathways, suggesting potential applications in treating cardiovascular conditions. Its unique properties make it suitable for detailed interaction studies with other drugs and biological molecules.

Clinical Applications

While this compound is primarily used in research settings, its parent compound, Bufuralol, has clinical applications as a treatment for hypertension and other cardiovascular disorders. The insights gained from studies using the deuterated form can lead to improved therapeutic strategies and drug development .

Case Study 1: Pharmacokinetics of Bufuralol

A study assessed the pharmacokinetics of Bufuralol using this compound as an internal standard. The results demonstrated enhanced detection limits and accuracy in quantifying drug concentrations in plasma samples, highlighting its utility in clinical pharmacology.

Case Study 2: Drug Interaction Analysis

Another investigation explored the interactions between this compound and other cardiovascular agents. The findings indicated significant alterations in drug metabolism profiles when combined with selective beta-blockers, underscoring the importance of understanding drug-drug interactions for patient safety and efficacy.

Wirkmechanismus

Bufuralol-d9 (hydrochloride) exerts its effects by acting as a beta-adrenergic receptor antagonist. It binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This results in decreased heart rate and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity of Bufuralol but enhances its stability and allows for precise quantification in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Number: 59652-29-8 (consistent across multiple sources) . Note: cites CAS 1173023-51-2, which may refer to a distinct batch or a documentation error.

- Molecular Weight: 306.88 g/mol (vs. 261.36 g/mol for non-deuterated Bufuralol) .

- Purity : ≥98% (HPLC-confirmed) .

- Storage : +4°C, shipped on wet ice .

Deuterated compounds like Bufuralol-d9 Hydrochloride are critical for studying drug metabolism, pharmacokinetics, and enzymatic stability due to deuterium’s ability to retard metabolic degradation via the kinetic isotope effect .

Structural and Isotopic Analogues

Bufuralol (Non-Deuterated)

1’-Hydroxy Bufuralol-d9

- CAS : 24697-74-3

- Role : A deuterated metabolite of Bufuralol, critical for mapping phase I metabolism (e.g., cytochrome P450-mediated hydroxylation) .

Bupropion-d9 Hydrochloride

- CAS : 1189725-26-5

- Molecular Weight : ~306.88 g/mol (deuterated analog of Bupropion, an antidepressant) .

- Comparison :

Pharmacokinetic and Analytical Comparisons

Table 1: Comparative Data for this compound and Related Compounds

Key Findings:

- Metabolic Stability: Bufuralol-d9 exhibits prolonged half-life compared to non-deuterated Bufuralol due to deuterium’s isotope effect .

- Analytical Utility: Both Bufuralol-d9 and Bupropion-d9 are used in HPLC and LC-MS/MS methods. For example, Verapamil Hydrochloride’s USP monograph () highlights similar orthogonal identification techniques (UV spectrum matching, retention time alignment) applicable to deuterated analogs.

- Storage Stability : Bufuralol-d9 requires +4°C storage, whereas Bupropion-d9 is stored at -20°C, suggesting differences in thermal sensitivity .

Biologische Aktivität

Bufuralol-d9 Hydrochloride is a deuterated derivative of bufuralol, a non-selective beta-adrenoceptor antagonist. This compound is primarily utilized in pharmacological research and drug development due to its unique isotopic labeling, which enhances analytical precision in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHDClNO

- Molecular Weight : 306.88 g/mol

- CAS Number : 1173023-51-2

The presence of deuterium atoms (D) in the structure allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research .

Bufuralol-d9 functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as norepinephrine and epinephrine on both β₁ and β₂ adrenergic receptors. This blockade results in several physiological effects:

- Decreased Heart Rate : By inhibiting β₁ receptors in the heart, Bufuralol-d9 reduces heart rate and myocardial oxygen demand.

- Lowered Blood Pressure : The compound also exerts peripheral vasodilatory effects through β₂ receptor inhibition, contributing to reduced blood pressure .

Pharmacological Applications

This compound is primarily employed in research settings for the following purposes:

- Quantification of Bufuralol : Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to measure bufuralol concentrations accurately.

- Pharmacokinetic Studies : Its isotopic labeling facilitates detailed investigations into drug metabolism and interactions with other compounds .

Pharmacokinetics

Research indicates that Bufuralol-d9 exhibits similar pharmacokinetic properties to its parent compound, bufuralol. Notable findings include:

- Metabolism : Bufuralol is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates bufuralol at the 1′ position. Bufuralol-d9 serves as a substrate for measuring CYP2D6 activity during drug interaction studies .

Clinical Studies

Clinical studies have demonstrated the efficacy of bufuralol in managing cardiovascular conditions. For instance:

- In anesthetized feline models, bufuralol administration at doses of 0.3 and 1 mg/kg resulted in significant decreases in mean arterial blood pressure and increases in abdominal aortic blood flow .

Comparative Analysis with Other Beta-Blockers

A comparison table highlights the differences between this compound and other commonly used beta-blockers:

| Compound Name | Type | Key Features |

|---|---|---|

| Bufuralol-d9 | Non-selective beta-blocker | Stable isotope labeled for analytical precision |

| Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |

| Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |

| Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |

| Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |

Bufuralol-d9’s unique isotopic labeling allows for enhanced analytical capabilities compared to traditional compounds, enabling more precise studies on drug metabolism without altering biological activity .

Q & A

Q. How can researchers design experiments to study the pharmacokinetic (PK) behavior of this compound in preclinical models?

- Methodological Answer : Use a 3×3 factorial design to assess dose-linear PK. Variables include administration routes (oral vs. intravenous) and sampling intervals (0–24 hours). Measure plasma concentrations via LC-MS/MS and calculate parameters like AUC, Cmax, and half-life. Cross-validate results with non-deuterated analogs to isolate isotopic effects .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

- Methodological Answer : If in vitro (e.g., liver microsomes) and in vivo (rodent) metabolic profiles conflict, perform tracer studies using dual-labeled (deuterium and carbon-14) compounds. Compare metabolite formation rates and use enzyme inhibition assays (CYP450 isoforms) to identify rate-limiting steps. Replicate findings across species to distinguish species-specific metabolism .

Q. How can experimental designs optimize formulation stability for this compound in aqueous solutions?

- Methodological Answer : Apply a 3² full factorial design to test pH (3–7) and excipient concentrations (e.g., cyclodextrins). Monitor degradation kinetics via accelerated stability testing (40°C/75% RH). Use response surface methodology to identify optimal conditions, validated by Fourier-transform infrared spectroscopy (FTIR) for structural integrity .

Q. What methodologies address discrepancies in receptor-binding assays involving this compound?

- Methodological Answer : If binding affinity (Ki) values vary across studies, standardize assay conditions: buffer composition (e.g., Tris-HCl vs. phosphate), temperature (25°C vs. 37°C), and radioligand purity. Conduct saturation and competition binding assays in parallel, using statistical tools like Bland-Altman analysis to quantify variability .

Q. How do isotopic effects of deuterium in this compound influence its pharmacological activity?

- Methodological Answer : Compare dose-response curves of deuterated and non-deuterated compounds in functional assays (e.g., adrenergic receptor activation). Use quantum mechanical calculations to predict deuterium’s impact on hydrogen bonding and metabolic enzymes. Validate via in vivo efficacy studies in disease models .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratories?

Q. How should researchers validate the stability of this compound under extreme experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.